4-Fluoro-1-oxidopyridin-1-ium-3-amine;hydrochloride
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Overview
Description
4-Fluoro-1-oxidopyridin-1-ium-3-amine;hydrochloride is a fluorinated pyridine derivative. It is known for its unique chemical properties due to the presence of both fluorine and nitrogen-oxide functional groups. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-oxidopyridin-1-ium-3-amine;hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) as a fluorinating agent . The reaction conditions often include mild temperatures and the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process is crucial for producing sufficient quantities for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-oxidopyridin-1-ium-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrogen-oxide group can participate in oxidation reactions.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce amine derivatives.
Scientific Research Applications
4-Fluoro-1-oxidopyridin-1-ium-3-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-Fluoro-1-oxidopyridin-1-ium-3-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, while the nitrogen-oxide group can participate in redox reactions. These interactions can modulate the activity of the targets and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine N-oxide: Similar in structure but lacks the amine group.
3-Fluoro-4-nitropyridine 1-oxide: Contains a nitro group instead of an amine group.
Uniqueness
4-Fluoro-1-oxidopyridin-1-ium-3-amine;hydrochloride is unique due to the presence of both fluorine and nitrogen-oxide functional groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-fluoro-1-oxidopyridin-1-ium-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O.ClH/c6-4-1-2-8(9)3-5(4)7;/h1-3H,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGUCXUITLMSFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=C1F)N)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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